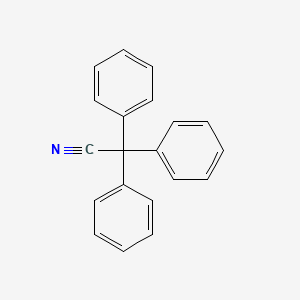

Triphenylacetonitrile

Overview

Description

Triphenylacetonitrile is a chemical compound with the molecular formula C20H15N . It is used in various chemical reactions and has been the subject of several studies .

Molecular Structure Analysis

The molecular structure of this compound consists of 20 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . For a more detailed analysis of its molecular structure, further studies would need to be consulted.Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of phenylacetonitrile, a process catalyzed by a bimetallic catalyst . Additionally, it has been reported that this compound oxide, a derivative of this compound, is a fairly stable solid that rearranges to triphenylmethyl isocyanate upon heating .Scientific Research Applications

Electrochemical Studies

Electrochemical Oxidation Studies : Triphenylacetonitrile's behavior during electrochemical oxidation has been studied. Compton, Coles, and Day (1986) explored the oxidation of triphenylacetic acid in acetonitrile, noting the formation of triphenylmethylcarbonium ions and subsequent reduction to triphenylmethyl radicals (Compton, Coles, & Day, 1986).

Generation of Radical Cations : Sreenath et al. (2008) investigated the reaction of Triphenylamine (TPA) derivatives with Cu2+ in acetonitrile, generating TPA radical cations and dimerization to tetraphenylbenzidines (Sreenath et al., 2008).

Raman and FTIR Spectroscopy : Kvarnström et al. (2002) studied the electrochemical polymerization of Triphenylamine, yielding poly(triphenylamine) (PTPA) films characterized by Raman and FTIR spectroscopy (Kvarnström et al., 2002).

Optoelectronic and Photovoltaic Applications

Electrochromic Materials : Yen and Liou (2018) reviewed triphenylamine-based electrochromic materials, noting their significant potential for low-energy consumption displays and smart windows (Yen & Liou, 2018).

Fluorescence and pH Sensing : Wang et al. (2015) synthesized triphenylamine pyridine acetonitrile compounds exhibiting green fluorescence and pH sensing capabilities in cellular environments (Wang et al., 2015).

Polymeric Materials for Optoelectronic Applications : Yen and Liou (2019) discussed the design and preparation of triphenylamine-based polymers for electrochromic, electrofluorochromic, and polymeric memory devices, highlighting their potential in emerging applications like data storage and flexible electronics (Yen & Liou, 2019).

Chemical Synthesis and Reactions

Synthesis of Tetraarylbenzidines : Sreenath et al. (2009) studied the kinetics of radical cation formation in Triphenylamine derivatives, leading to the synthesis of Tetraphenylbenzidine derivatives (Sreenath et al., 2009).

Alkylation and Isomerization Reactions : Suzuki, Kato, and Nakajima (1994) used electrogenerated triphenylmethyl anion as a base for alkylation of arylacetic esters and arylacetonitriles and for isomerization of allylbenzenes (Suzuki, Kato, & Nakajima, 1994).

Environmental and Biological Applications

- Biosorption and Biodegradation : Gao et al. (2014) researched the biosorption and biodegradation of triphenyltin, a related compound, by Stenotrophomonas maltophilia, revealing insights into cellular metabolism and environmental impact (Gao et al., 2014).

Mechanism of Action

Target of Action

Triphenylacetonitrile, also known as NSC16078 , is a complex organic compoundCompounds containing a nitrile group have been found to enhance binding affinity to their targets, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .

Mode of Action

It’s worth noting that triphenylcarbenium ions (trityl cations), which are structurally similar to this compound, have been used as catalysts for c–c bond formation, oxidation and reduction reagents, and chiral catalysts . They have also been applied as neutral Lewis acids in different chemical reactions .

Biochemical Pathways

Trityl cations, which are structurally similar to this compound, have been used in various aspects of chemistry such as organic synthesis .

Pharmacokinetics

It’s worth noting that compounds containing a nitrile group have been found to improve the pharmacokinetic profile of parent drugs .

Result of Action

A study has shown that the reaction of a compound with methylmagnesium iodide in ether, which is structurally similar to this compound, gives the product of the homolysis of the c-s σ bond .

Action Environment

It’s worth noting that environmental exposure to certain compounds can influence their toxicity and mechanisms of action .

properties

IUPAC Name |

2,2,2-triphenylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLGNTXHZCYIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280247 | |

| Record name | triphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6639-43-6 | |

| Record name | NSC16078 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | triphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of Triphenylacetonitrile and are there any interesting spectroscopic properties?

A1: this compound (C20H15N) has a central carbon atom bonded to a cyano group and three phenyl groups. [] Its infrared spectrum shows characteristic absorptions at 2280 cm-1 for the nitrile group and 1320 cm-1. [] The corresponding isocyanate, a decomposition product, displays a strong band at 2250 cm-1. []

Q2: Can this compound be used as a precursor for other reactions?

A3: Yes, this compound can be used as a starting material in various chemical transformations. For example, it can be reduced by the α-hydrogen atom of benzylmagnesium chloride. [] It can also be used to prepare di- and this compound complexes with cuprous halides. []

Q3: Are there any known catalytic applications of this compound or its derivatives?

A4: While this compound itself might not be a widely used catalyst, its derivative, triphenylmethyl chloride, has been investigated for its potential in catalytic cyanation reactions. Research has shown that in the presence of titanium tetrachloride, triphenylmethyl chloride facilitates the substitution of benzylic chlorides with cyano groups using trimethylsilyl cyanide as the cyanide source. [] This reaction is particularly effective for sterically hindered benzylic chlorides, with both monochloro and dichloro substrates yielding excellent results. []

Q4: Has the photochemistry of this compound been explored?

A5: Yes, the photochemical reactions of this compound have been studied alongside other triarylmethane leuconitriles, including crystal violet leuconitrile, malachite green leuconitrile, and basic fuchsin leuconitrile. [] These studies utilized various techniques, such as product analysis, trapping experiments, laser flash photolysis, and steady-state photolysis, to understand the photochemical behavior of these compounds. [] The results suggest that ionization occurs from the singlet excited state (S1), while the di-π-methane rearrangement is the primary photochemical pathway from the triplet excited state (T1). []

Q5: Are there any safety concerns associated with the synthesis of this compound?

A6: While this compound itself is a stable solid, one common method of synthesis involves the use of silver fulminate. [] Silver fulminate is highly shock-sensitive and explosive, necessitating extreme caution during its handling. [] Researchers should explore alternative synthetic routes or handle silver fulminate with utmost care, following established safety protocols for handling explosive materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Diethylamino)benzylidene]propanedinitrile](/img/structure/B3337425.png)

![N-Ethyl-N'-[(4-methylphenyl)methyl]urea](/img/structure/B3337469.png)

![Methyl 6-{[(6-methoxy-6-oxohexyl)carbamoyl]amino}hexanoate](/img/structure/B3337473.png)